

Spectral Analysis of 4-Fluoro-4'-methylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-4'-methylbenzophenone

Cat. No.: B1335496

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Fluoro-4'-methylbenzophenone**, also known as (4-Fluorophenyl)(p-tolyl)methanone. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the identification, characterization, and quality control of this compound in research and development settings.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **4-Fluoro-4'-methylbenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.80	td	8.0, 4.0	Aromatic CH (ortho to C=O, on fluorophenyl ring)
Not available	Not available	Not available	Aromatic CH (ortho to C=O, on tolyl ring)
Not available	Not available	Not available	Aromatic CH (meta to C=O, on fluorophenyl ring)
Not available	Not available	Not available	Aromatic CH (meta to C=O, on tolyl ring)
Not available	Not available	Not available	-CH ₃

Note: Complete assignment requires further data.

¹³C NMR

No publicly available experimental data was found in the performed search.

Infrared (IR) Spectroscopy

No publicly available experimental data was found in the performed search. Typical characteristic absorptions for a diaryl ketone would be expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group
~1650	C=O (ketone) stretching
~3100-3000	Aromatic C-H stretching
~1600, 1500, 1450	Aromatic C=C stretching
~1250-1150	C-F stretching

Mass Spectrometry (MS)

No publicly available experimental data was found in the performed search. The expected molecular ion peak would be:

m/z	Ion
214.08	[M] ⁺
214.23	[M] (average)[2][3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not fully available in the public domain. However, based on common practices for the analysis of benzophenone derivatives, the following general methodologies can be outlined.

NMR Spectroscopy

A solution of **4-Fluoro-4'-methylbenzophenone** would be prepared in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The ^1H NMR spectrum would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the standard mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

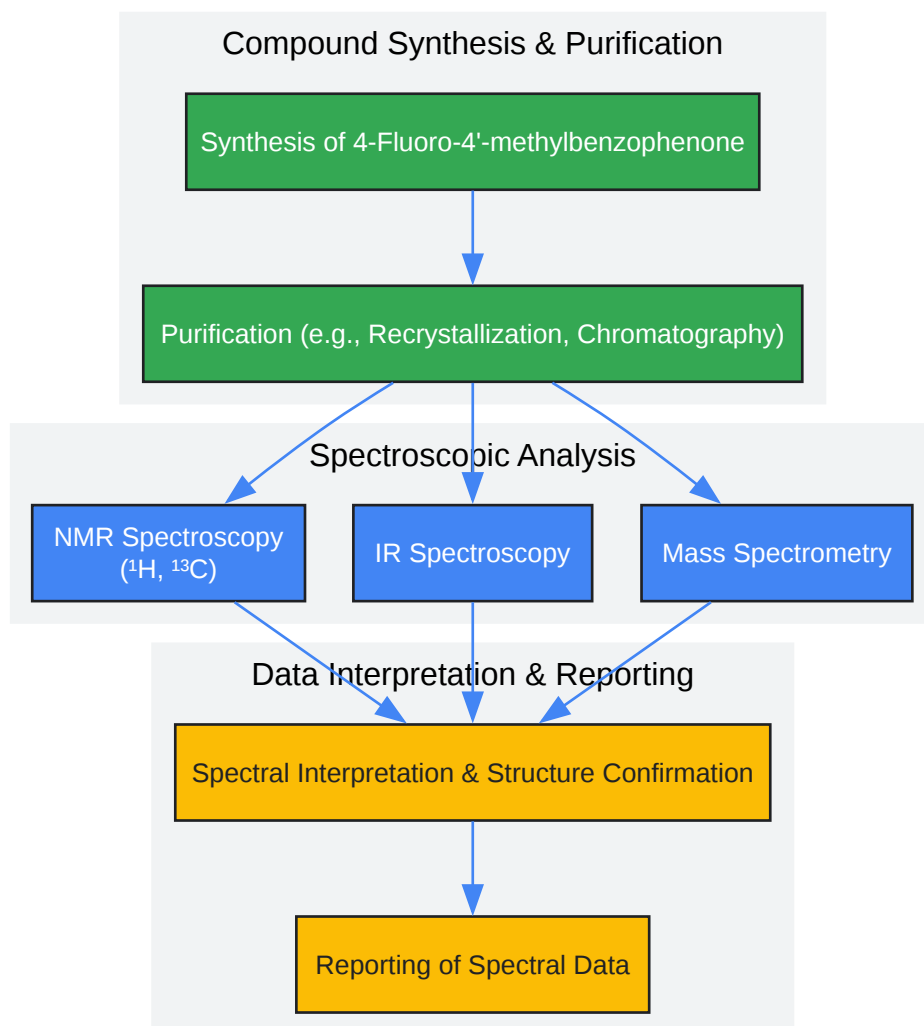
Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the parent ion and fragment ions would be recorded.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **4-Fluoro-4'-methylbenzophenone**.



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Caption: A logical workflow for the synthesis, purification, and comprehensive spectral analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with **4-Fluoro-4'-methylbenzophenone**. While a complete experimental dataset is not publicly available, the provided information and general protocols offer a strong starting point for in-house analysis and characterization.

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References

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